N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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Overview
Description
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzothiazole ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The benzothiazole ring is then synthesized separately and coupled with the pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}cyclohexanecarboxamide
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
Uniqueness
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to its specific combination of a pyrimidine ring with a dimethylamino group and a benzothiazole ring
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5S/c1-4-14-20-13-7-5-6-12(15(13)22-14)18-10-11-8-9-17-16(19-11)21(2)3/h8-9,12,18H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPSLXOKXACAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C(CCC2)NCC3=NC(=NC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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